molecular formula C21H16FN3O3S B2500325 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898421-03-9

3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2500325
CAS RN: 898421-03-9
M. Wt: 409.44
InChI Key: LJVKEGLGCXHYMK-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. The presence of a fluorine atom and a quinazolinyl moiety suggests potential for selective biological interactions, possibly as an enzyme inhibitor or receptor ligand.

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides can involve intramolecular substitution reactions, as demonstrated in the synthesis of related compounds. For example, N-[o-(2,2-difluorovinyl)phenyl]-substituted p-toluenesulfonamides undergo intramolecular substitution to yield fluorinated isoquinoline derivatives upon treatment with bases such as NaH, KH, or Et3N . This method could potentially be adapted for the synthesis of 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide by incorporating the appropriate quinazolinyl precursor.

Molecular Structure Analysis

The molecular structure of 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is likely to exhibit a planar quinazolinyl ring system, which could facilitate stacking interactions with biological macromolecules. The fluorine atom is known to influence the physicochemical properties of molecules, such as lipophilicity and electronic distribution, which can enhance binding affinity and selectivity .

Chemical Reactions Analysis

Fluorinated benzenesulfonamides can participate in various chemical reactions. For instance, the introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibitors . The fluorine atom can also influence the reactivity of adjacent functional groups, potentially leading to selective interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide would be influenced by the presence of the fluorine atom and the quinazolinyl ring. The fluorine atom can increase the molecule's metabolic stability and membrane permeability . The quinazolinyl ring, with its nitrogen and oxygen atoms, may act as a hydrogen bond acceptor, affecting the solubility and binding properties of the compound.

Future Directions

The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from the study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

properties

IUPAC Name

3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-14-23-20-11-3-2-10-19(20)21(26)25(14)17-8-5-7-16(13-17)24-29(27,28)18-9-4-6-15(22)12-18/h2-13,24H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVKEGLGCXHYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

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